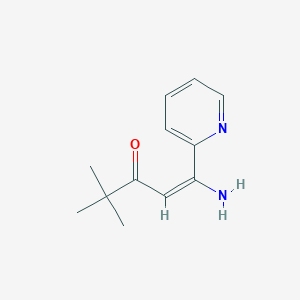![molecular formula C16H17ClO3 B5777996 7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is also known as Cloricromene. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Cloricromene is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Cloricromene has also been found to inhibit the activity of thromboxane A2 synthase, an enzyme involved in platelet aggregation. In addition, Cloricromene has been shown to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Cloricromene has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Cloricromene has also been found to inhibit the expression of adhesion molecules on endothelial cells, which play a role in the development of atherosclerosis. In addition, Cloricromene has been shown to reduce platelet aggregation and thrombus formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cloricromene has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. The compound has been extensively studied, and its effects are well documented. However, there are also some limitations to using Cloricromene in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the compound has been found to have low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of Cloricromene. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, the compound's effect on the immune system and its potential use in the treatment of autoimmune diseases is an area of research that warrants further investigation. Finally, the development of Cloricromene analogs with improved bioavailability and therapeutic potential is an area of research that holds promise for the future.
Métodos De Síntesis
Cloricromene can be synthesized by the reaction of 3-ethyl-4,8-dimethylcoumarin with chloroacetaldehyde and acrolein. The reaction is carried out in the presence of a base and a solvent. The yield of the reaction is around 70-80%. The purity of the compound is determined by thin-layer chromatography and melting point determination.
Aplicaciones Científicas De Investigación
Cloricromene has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antithrombotic, and antioxidant properties. The compound has been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Cloricromene has also been studied for its effect on platelet aggregation and endothelial function.
Propiedades
IUPAC Name |
7-(2-chloroprop-2-enoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-5-12-10(3)13-6-7-14(19-8-9(2)17)11(4)15(13)20-16(12)18/h6-7H,2,5,8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSXWAXAXRHMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=C)Cl)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chloroprop-2-en-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777927.png)

![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)


![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)



